molecular formula C14H21NO3Si B1522267 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol CAS No. 1171920-47-0

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol

Cat. No. B1522267
M. Wt: 279.41 g/mol
InChI Key: PVBHQEAUBNFSDB-UHFFFAOYSA-N
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Description

The compound “2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol” is a chemical compound with the molecular formula C14H20INO2Si . It is also known by other synonyms such as 2-(((tert-Butyldimethylsilyl)oxy)methyl)-6-iodofuro[3,2-b]pyridine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC©©Si©OCC1=CC2=NC=C(C=C2O1)I . This representation is useful for computational chemistry and bioinformatics .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 389.031 g/mol . It has 3 H-Bond acceptors and 0 H-Bond donors .

Scientific Research Applications

Synthesis of Complex Molecules

The compound is instrumental in the synthesis of complex molecules, including ligands and metal complexes. For instance, derivatives of pyridine, such as those related to the compound , have been utilized as versatile ligands in coordination chemistry. These ligands have been employed to create luminescent lanthanide compounds useful for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Coordination Chemistry and Catalysis

In coordination chemistry, this compound's derivatives have shown potential in forming complexes with significant properties. For example, zinc complexes of Schiff and Mannich bases have been prepared using related structures, showcasing reversible oxidation processes and exhibiting unique magnetic coupling phenomena (Orio et al., 2010).

Chemical Transformations and Synthesis Methodologies

Furthermore, the compound's derivatives have facilitated advancements in chemical synthesis methodologies. For example, the Tf2O/TTBP-mediated amide transformation reactions have been explored using related compounds, demonstrating their efficacy in the direct transformation of both secondary and tertiary amides, thereby enabling the concise and high-yielding syntheses of several natural products (He et al., 2021).

Applications in Biological Systems and Materials Science

The synthesis of novel terpyridine-skeleton molecules, including those containing a benzo[4,5]furo[3,2-b]pyridine core, has led to the identification of dual catalytic inhibitors of topoisomerases, showing potential in inhibiting tumor growth and metastasis. This underscores the compound's importance in developing therapeutic agents (Kwon et al., 2015).

Fundamental Research in Chemistry

On a fundamental level, research on the metalation of compounds structurally related to "2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol" with dimethylzinc has provided insights into zinc-mediated carbon-carbon coupling reactions, contributing to the broader understanding of organometallic chemistry and its applications (Westerhausen et al., 2001).

properties

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3Si/c1-14(2,3)19(4,5)17-9-11-7-12-13(18-11)6-10(16)8-15-12/h6-8,16H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBHQEAUBNFSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674090
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol

CAS RN

1171920-47-0
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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